molecular formula C9H13NO B12965957 (R)-2-(1-Aminoethyl)-5-methylphenol

(R)-2-(1-Aminoethyl)-5-methylphenol

Cat. No.: B12965957
M. Wt: 151.21 g/mol
InChI Key: YFCQLDACTNMCAO-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(1-Aminoethyl)-5-methylphenol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a phenol ring substituted with a methyl group. The chiral nature of this compound makes it valuable for applications requiring enantiomeric purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Aminoethyl)-5-methylphenol typically involves the use of chiral catalysts or enzymes to ensure the desired enantiomeric purity. One common method involves the use of transaminase enzymes, which facilitate the transfer of an amino group to a precursor molecule. The reaction conditions often include a buffer solution, a coenzyme, and a cosolvent, with the reaction being carried out under controlled temperature and pressure .

Industrial Production Methods

In industrial settings, the production of ®-2-(1-Aminoethyl)-5-methylphenol may involve the use of biocatalysts such as omega-transaminase. This method is advantageous due to its high selectivity and efficiency, resulting in a product with high optical purity. The post-reaction treatment typically involves acid-alkali extraction, concentration, and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Aminoethyl)-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Halogenated or sulfonated phenols.

Scientific Research Applications

®-2-(1-Aminoethyl)-5-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(1-Aminoethyl)-5-methylphenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The phenol group can participate in redox reactions, affecting cellular processes. The chiral nature of the compound allows it to interact selectively with chiral receptors and enzymes, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(1-Aminoethyl)-5-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position and the chiral aminoethyl group at the 2-position make it particularly valuable for applications requiring high enantiomeric purity and specific reactivity.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-[(1R)-1-aminoethyl]-5-methylphenol

InChI

InChI=1S/C9H13NO/c1-6-3-4-8(7(2)10)9(11)5-6/h3-5,7,11H,10H2,1-2H3/t7-/m1/s1

InChI Key

YFCQLDACTNMCAO-SSDOTTSWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](C)N)O

Canonical SMILES

CC1=CC(=C(C=C1)C(C)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.